molecular formula C14H12N2O2 B166461 Oxanilide CAS No. 620-81-5

Oxanilide

Cat. No.: B166461
CAS No.: 620-81-5
M. Wt: 240.26 g/mol
InChI Key: FTWUXYZHDFCGSV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Oxanilide can be synthesized through the reaction of oxalyl chloride with aniline. The reaction typically involves the following steps:

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: Oxanilide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of oxanilide and its derivatives depends on their specific applications. For example, in antimicrobial applications, this compound derivatives may inhibit the growth of bacteria by interfering with essential cellular processes. In polymer stabilization, this compound acts as a UV absorber, protecting the polymer from degradation by absorbing harmful ultraviolet radiation .

Properties

IUPAC Name

N,N'-diphenyloxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2/c17-13(15-11-7-3-1-4-8-11)14(18)16-12-9-5-2-6-10-12/h1-10H,(H,15,17)(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTWUXYZHDFCGSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C(=O)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0060723
Record name N,N'-Diphenyloxamide
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Molecular Weight

240.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

620-81-5
Record name Oxanilide
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Record name Ethanediamide, N1,N2-diphenyl-
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Record name Oxanilide
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Record name Ethanediamide, N1,N2-diphenyl-
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Record name N,N'-Diphenyloxamide
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Record name N,N'-diphenyloxamide
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Record name Oxanilide
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Synthesis routes and methods I

Procedure details

Aniline (50 ml, 0.549 mol) and N,N'-diacetyloxamide (5 g, 0.029 mol) are charged into a three-necked flask equipped with a condenser, a magnetic stirrer, an inlet tube for nitrogen and a thermometer. The temperature is brought to 50° C. while vigorously stirring and after 2 hours the reaction is stopped by removing the heating bath.
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Ar=2,2-(4,4′-phenylene)propyl (also known as compound (VIII)): A mixture of oxamate, compound (XII), (2.415 g, 10.18 mmol) and 2-(4-aminophenyl)-2-(4′-hydroxyphenyl)propane (2.545 g, 11.2 mmol) were suspended in o-dichlorobenzene (10 ml), degassed, and heated to reflux for 20 hrs. TLC indicated complete conversion of the oxamate. The crude reaction mixture was concentrated under reduced pressure, taken up in dichloromethane, and filtered through a plug of silica gel. The product was recrystallized from hexanes/dichloromethane and again filtered through silica gel, yielding the desired oxanilide as white fine crystals.
[Compound]
Name
( VIII )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
compound ( XII )
Quantity
2.415 g
Type
reactant
Reaction Step Two
Quantity
2.545 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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